1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one
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Overview
Description
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one is an organic compound belonging to the class of chalcones. Chalcones are open-chain flavonoids in which two aromatic rings are joined by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which can influence its chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoro-3-methylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols or alkanes.
Substitution: The presence of the fluorine atom allows for nucleophilic aromatic substitution reactions, where the fluorine can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate (for oxidation), and nucleophiles such as amines or thiols (for substitution).
Scientific Research Applications
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one depends on its application. In antimicrobial studies, it is believed to interfere with the cell membrane integrity of microorganisms, leading to cell death. The presence of the fluorine atom can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively .
In chemical reactions, the α,β-unsaturated carbonyl system acts as an electrophile, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.
Comparison with Similar Compounds
1-(4-Fluoro-3-methylphenyl)prop-2-en-1-one can be compared with other chalcones such as:
1-(4-Methylphenyl)-3-(3-nitrophenyl)prop-2-en-1-one: This compound has a nitro group instead of a fluorine atom, which significantly alters its reactivity and applications.
(E)-3-(2,6-Dichlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one:
(E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C10H9FO |
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Molecular Weight |
164.18 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C10H9FO/c1-3-10(12)8-4-5-9(11)7(2)6-8/h3-6H,1H2,2H3 |
InChI Key |
XVECKMZKWKBVMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C=C)F |
Origin of Product |
United States |
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